

# "5-Amino-2-(trifluoromethyl)pyridin-4-ol" physical properties

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## Compound of Interest

**Compound Name:** 5-Amino-2-(trifluoromethyl)pyridin-4-ol

**Cat. No.:** B1399387

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An In-Depth Technical Guide to the Physical Properties of **5-Amino-2-(trifluoromethyl)pyridin-4-ol**

## Abstract

This technical guide provides a comprehensive analysis of the physical properties of **5-Amino-2-(trifluoromethyl)pyridin-4-ol** (CAS No. 1196153-82-8), a critical heterocyclic intermediate in contemporary pharmaceutical and agrochemical research. While extensive experimental data for this specific molecule is not widely published, this document synthesizes available information with expert analysis based on fundamental principles of physical organic chemistry. We will explore the known identifiers, predict key physical characteristics such as pKa, solubility, and melting point, and outline the expected spectroscopic profile. Furthermore, this guide furnishes detailed, standardized protocols for the experimental determination of these properties, offering a robust framework for researchers and drug development professionals.

## Chemical Identity and Molecular Structure

**5-Amino-2-(trifluoromethyl)pyridin-4-ol** is a substituted pyridine derivative featuring three key functional groups: an amino group (-NH<sub>2</sub>), a hydroxyl group (-OH), and a trifluoromethyl group (-CF<sub>3</sub>). These groups impart a unique combination of electronic and steric properties, making it a valuable building block in medicinal chemistry, particularly in the synthesis of novel antibiotic and enzyme inhibitor candidates.[1][2]

The fundamental identifiers for this compound are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	5-Amino-2-(trifluoromethyl)pyridin-4-ol	-
Synonyms	5-Amino-4-hydroxy-2-(trifluoromethyl)pyridine	-
CAS Number	1196153-82-8	[3]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> F <sub>3</sub> N <sub>2</sub> O	[3]
Molecular Weight	178.11 g/mol	-
Physical Form	Solid (inferred from synthesis protocols)	[1][2]

```
digraph "chemical_structure" {
graph [fontname="Arial", fontsize=12, size="5,5", ratio=fill];
node [fontname="Arial", fontsize=12, shape=plaintext];
edge [fontname="Arial", fontsize=12];

// Define nodes for atoms and bonds
N1 [label="N"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
N_amino [label="NH2"];
O_hydroxyl [label="OH"];
CF3 [label="CF3"];

// Arrange nodes to form the pyridine ring
C2 -> N1 [dir=none, label=""];
C3 -> C4 [dir=none, label=""];
C4 -> C5 [dir=none, label=""];
C5 -> C6 [dir=none, label=""];
C6 -> C2 [dir=none, label=""];
N1 -> C2 [dir=none, label=""];
}
```

```
N1 -> C6 [dir=none, label=""];  
C6 -> C5 [dir=none, label=""];  
C5 -> C4 [dir=none, label=""];  
C4 -> C3 [dir=none, label=""];  
C3 -> C2 [dir=none, label=""];
```

```
// Add double bonds  
edge [style=double];  
C2 -> C3;  
C4 -> C5;  
C6 -> N1;
```

```
// Attach substituents  
edge [style=solid];  
C2 -> CF3 [dir=none];  
C4 -> O_hydroxyl [dir=none];  
C5 -> N_amino [dir=none];
```

```
// Invisible nodes for layout  
{rank=same; C3; C5}  
{rank=same; C2; C6}  
}
```

Caption: Chemical structure of **5-Amino-2-(trifluoromethyl)pyridin-4-ol**.

## Analysis of Physicochemical Properties (Experimental and Predicted)

Direct experimental values for many physical properties of this compound are scarce in the literature. However, its structure allows for robust predictions grounded in the established behavior of its constituent functional groups.

## Melting and Boiling Point

As a solid organic molecule with multiple hydrogen-bonding moieties (hydroxyl and amino groups), **5-Amino-2-(trifluoromethyl)pyridin-4-ol** is expected to have a relatively high melting point, likely well above 100 °C. The strong intermolecular forces of hydrogen bonding, combined with dipole-dipole interactions from the polar C-F bonds and the pyridine ring, require significant thermal energy to disrupt the crystal lattice. Its boiling point would be correspondingly high, and decomposition may occur before boiling at atmospheric pressure.

## Solubility Profile

The solubility of this compound is governed by the interplay of its polar and non-polar features.

- **Aqueous Solubility:** The presence of the amino and hydroxyl groups allows for hydrogen bonding with water, suggesting some degree of aqueous solubility. However, the trifluoromethyl group is highly hydrophobic, and the aromatic pyridine ring is moderately so, which will limit its solubility in water. The molecule's amphipathic nature suggests it will be, at best, sparingly soluble in neutral water. Its solubility is expected to increase significantly in acidic (due to protonation of the amino group and pyridine nitrogen) and basic (due to deprotonation of the hydroxyl group) aqueous solutions.
- **Organic Solvent Solubility:** The compound is expected to show good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents such as methanol and ethanol, as indicated by its use in methanolic solutions during synthesis.<sup>[2]</sup>

## Acidity and Basicity (pKa)

The molecule possesses multiple ionizable centers, and its acid-base properties are complex.

- **Acidic Center (Pyridinol -OH):** The hydroxyl group on the pyridine ring (a pyridinol) is acidic. The strongly electron-withdrawing trifluoromethyl group at the ortho-position will significantly increase the acidity (lower the pKa) of this proton compared to phenol (pKa ≈ 10). The pKa is likely to be in the range of 6-8.
- **Basic Centers (Pyridine N and Amino -NH<sub>2</sub>):** The pyridine ring nitrogen and the exocyclic amino group are both basic. The electron-withdrawing effects of the trifluoromethyl and

hydroxyl groups will decrease the basicity (lower the pKa of the conjugate acids) of both nitrogen atoms compared to unsubstituted pyridine ( $pK_a \approx 5.2$ ) and aniline ( $pK_a \approx 4.6$ ). The pyridine nitrogen is likely the more basic of the two.

## Expected Spectroscopic Profile

Structural elucidation relies on standard spectroscopic techniques. While specific spectra are not publicly available, a predictive analysis is provided below.

- $^1\text{H}$  NMR Spectroscopy:
  - Aromatic Protons: Two signals are expected in the aromatic region ( $\delta$  6.5-8.5 ppm), each corresponding to the protons at the C-3 and C-6 positions. They would likely appear as singlets or narrow doublets depending on through-space coupling.
  - -OH and -NH<sub>2</sub> Protons: Two broad singlets corresponding to the five exchangeable protons of the -OH and -NH<sub>2</sub> groups. Their chemical shift would be highly dependent on solvent and concentration.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Aromatic Carbons: Six distinct signals are expected for the six carbon atoms of the ring.
  - CF<sub>3</sub> Carbon: The carbon of the trifluoromethyl group would appear as a characteristic quartet due to coupling with the three fluorine atoms.
- $^{19}\text{F}$  NMR Spectroscopy:
  - A singlet in the typical range for a -CF<sub>3</sub> group attached to an aromatic ring would confirm the presence of this moiety.
- Infrared (IR) Spectroscopy:
  - O-H and N-H Stretching: A broad absorption band in the region of 3100-3500  $\text{cm}^{-1}$  corresponding to the stretching vibrations of the O-H and N-H bonds.
  - C-F Stretching: Strong, sharp absorption bands in the 1100-1300  $\text{cm}^{-1}$  region, characteristic of C-F bond stretching in the trifluoromethyl group.

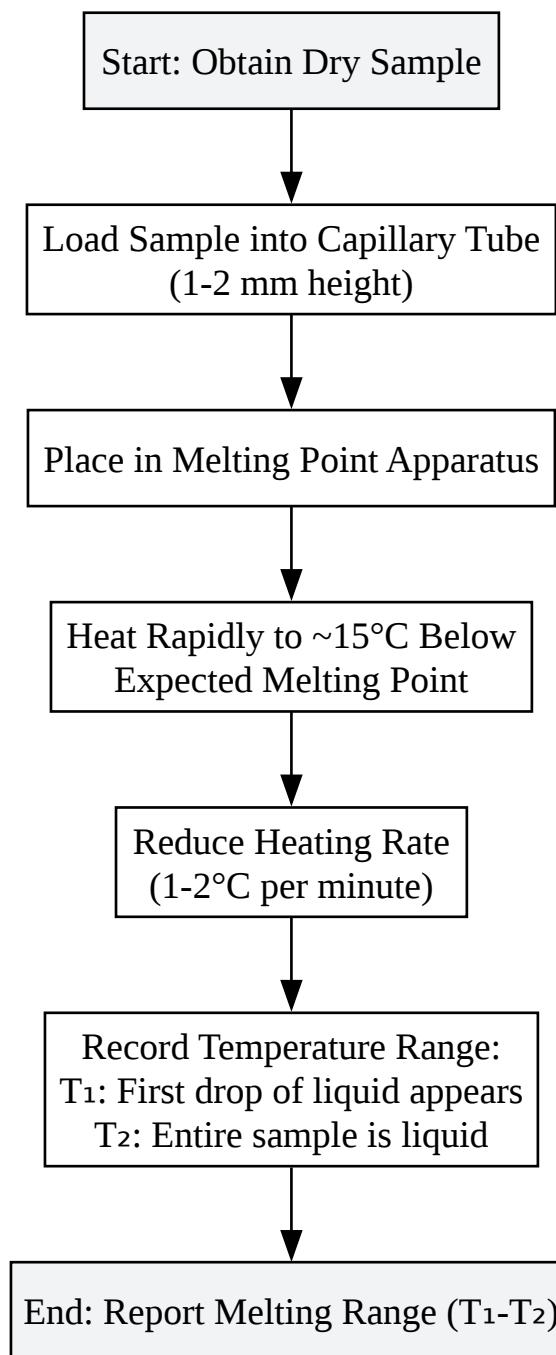
- Aromatic C=C/C=N Stretching: Several bands in the 1400-1650  $\text{cm}^{-1}$  region.

## Standardized Experimental Protocols

To address the data gap for this compound, the following standardized protocols are provided for the determination of its core physical properties.

### Protocol for Melting Point Determination

The melting point provides a crucial indication of purity.



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Caption: Workflow for Melting Point Determination.

- Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, as solvents will depress and broaden the melting range.

- **Loading:** Finely powder a small amount of the solid. Pack the sample into a capillary tube to a depth of 1-2 mm.
- **Instrumentation:** Place the capillary tube into a calibrated digital melting point apparatus.
- **Heating:** Heat rapidly to a temperature approximately 15 °C below the anticipated melting point.
- **Measurement:** Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- **Recording:** Record the temperature at which the first liquid drop appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ). A pure compound will exhibit a sharp melting range of < 2 °C.

## Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in water.

- **System Preparation:** Add an excess amount of the solid compound to a known volume of deionized water in a sealed, screw-cap vial.
- **Equilibration:** Agitate the vial at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Allow the vial to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved solid.
- **Sampling:** Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
- **Quantification:** Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the volume of the sample.

## Conclusion

**5-Amino-2-(trifluoromethyl)pyridin-4-ol** is a key heterocyclic building block with significant potential in drug discovery. While detailed experimental characterization is not widely available, its molecular structure provides a strong basis for predicting its physical properties. It is anticipated to be a high-melting solid with limited aqueous solubility but good solubility in polar organic solvents. Its amphoteric nature, with both acidic and basic centers, is a defining feature. The standardized protocols provided herein offer a clear path for researchers to experimentally validate these predicted properties, thereby enriching the public knowledge base for this important chemical intermediate.

## References

- PubChem. **5-Amino-2-(trifluoromethyl)pyridin-4-ol**. [\[Link\]](#)
- Google Patents. WO2018037223A1 - Antibiotic compounds.
- Google Patents. WO2023118507A2 - Compounds and use thereof as hdac6 inhibitors.

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## Sources

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